molecular formula C11H8N2 B13665510 2-(Isoquinolin-7-yl)acetonitrile

2-(Isoquinolin-7-yl)acetonitrile

Cat. No.: B13665510
M. Wt: 168.19 g/mol
InChI Key: BQAPYVPYRUIJPY-UHFFFAOYSA-N
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Description

2-(Isoquinolin-7-yl)acetonitrile is a chemical compound with the molecular formula C11H8N2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-7-yl)acetonitrile can be achieved through various methods. One common approach involves the reaction of isoquinoline with acetonitrile in the presence of a suitable catalyst. For instance, a palladium-catalyzed coupling reaction can be employed to achieve this synthesis . Another method involves the use of copper-catalyzed cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of metal catalysts, such as palladium or copper, is common in industrial settings due to their high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-7-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form isoquinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different isoquinoline derivatives.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-7-yl)acetonitrile involves its interaction with specific molecular targets in biological systems. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isoquinolin-7-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

2-isoquinolin-7-ylacetonitrile

InChI

InChI=1S/C11H8N2/c12-5-3-9-1-2-10-4-6-13-8-11(10)7-9/h1-2,4,6-8H,3H2

InChI Key

BQAPYVPYRUIJPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)CC#N

Origin of Product

United States

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